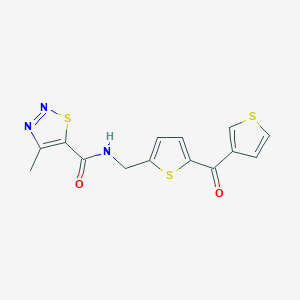

4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S3/c1-8-13(22-17-16-8)14(19)15-6-10-2-3-11(21-10)12(18)9-4-5-20-7-9/h2-5,7H,6H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIBTHDKBQBLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the current literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of thiophene moieties enhances its pharmacological profile. The synthesis typically involves the condensation of thiadiazole derivatives with appropriate thiophene carboxylic acids or their derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to This compound have shown promising results against various cancer cell lines:

- Mechanism of Action : Thiadiazoles are believed to inhibit critical signaling pathways involved in tumor growth. They can induce apoptosis and cell cycle arrest in cancer cells by targeting specific proteins such as c-Met and VEGFR-2 .

- In Vitro Studies : In a study evaluating several thiadiazole derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 41.53 nM to 56.64 nM against c-Met, indicating potent inhibitory effects .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 51a | 56.64 | c-Met |

| 51b | 50.15 | c-Met |

| 51c | 45.67 | c-Met |

| 51d | 41.53 | c-Met |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied:

- Gram-positive Bacteria : Compounds derived from thiadiazoles exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. For example, a related compound showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain strains .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring affects the antimicrobial efficacy. For instance, modifications at position 5 of the thiadiazole can enhance or reduce activity against microorganisms .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 1.95 | Staphylococcus aureus |

| Compound B | 3.91 | Micrococcus luteus |

Case Studies

- Inhibition of Cancer Cell Proliferation : A recent study demonstrated that a structurally similar compound induced apoptosis in MKN-45 gastric cancer cells while inhibiting c-Met phosphorylation in both cellular and cell-free systems . This suggests a targeted approach in cancer therapy using thiadiazole derivatives.

- Antibacterial Efficacy : Another study reported that certain thiadiazole derivatives had effective antibacterial properties against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiadiazole derivatives indicates favorable absorption and distribution characteristics in vivo. Studies in animal models have shown that these compounds maintain effective plasma concentrations while exhibiting low toxicity profiles . However, further investigations are needed to fully understand their metabolic pathways and long-term effects.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and thiazole derivatives exhibit significant anticancer activity. For instance:

- Inhibition of c-Met : The compound has shown promising results in inhibiting c-Met, a receptor tyrosine kinase involved in cancer progression. In vitro studies indicated that related compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, including MKN-45 cells .

- Structure-Activity Relationships : Research has indicated that modifications to the thiadiazole structure can enhance anticancer efficacy. For example, derivatives with specific substituents exhibited improved potency against liver carcinoma cell lines with IC50 values ranging from 0.86 µM to 19.06 µM .

Case Study 1: Inhibition of c-Met Mutants

A detailed study evaluated the activity of a related thiadiazole compound against c-Met mutants. The findings revealed that certain modifications allowed for selective inhibition of mutant forms of c-Met, underscoring the potential for targeted cancer therapies .

Case Study 2: Anticancer Screening

Another study synthesized a series of thiadiazole derivatives and tested their cytotoxicity against several cancer cell lines. Compounds exhibiting high selectivity and low toxicity towards normal cells were identified, highlighting their therapeutic potential .

Comprehensive Data Table

| Compound Name | Structure Type | Target | IC50 (µM) | Activity |

|---|---|---|---|---|

| 4-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | Thiadiazole | c-Met | 50.15 - 56.64 | Antitumor |

| Compound A | Thiazole Derivative | HDAC | <1.00 | Anticancer |

| Compound B | Thiadiazole Hybrid | c-Src/Abl Kinase | 0.86 - 1.44 | Antitumor |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,2,3-thiadiazole core undergoes nucleophilic attacks, particularly at the C-4 and C-5 positions. Key reactions include:

Example : Hydrolysis of the methyl ester (analogous to structure 36 in ) under basic conditions yields carboxylic acid derivatives critical for further functionalization.

Reactivity of the Thiophene Carbonyl Group

The thiophene-3-carbonyl moiety participates in:

Acyl Transfer Reactions

-

Reacts with amines (e.g., benzylamine) in DMF at 80°C to form secondary amides .

-

Undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to generate tertiary alcohols .

Condensation Reactions

-

Forms Schiff bases with hydrazines (e.g., thiosemicarbazide) in ethanol under acidic conditions (Scheme 4 in ).

Amide Bond Reactivity

The carboxamide group (-CONH-) demonstrates:

Notable Example : Treatment with POCl₃ converts the amide to a nitrile group via dehydration .

Electrophilic Aromatic Substitution on Thiophene

The thiophene rings undergo regioselective electrophilic substitution:

| Reaction | Conditions | Position Modified | Source |

|---|---|---|---|

| Bromination | NBS, CCl₄, 0°C–RT | α-position | |

| Nitration | HNO₃/H₂SO₄, 0°C | β-position | |

| Friedel-Crafts acylation | AlCl₃, RCOCl, RT | γ-position |

Structural Impact : Bromination at the α-position enhances halogen bonding in molecular docking studies .

Oxidation and Reduction Pathways

-

Oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide/sulfone derivatives using mCPBA (meta-chloroperbenzoic acid).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a tetrahydrothiophene system .

Cross-Coupling Reactions

The compound serves as a scaffold for transition-metal-catalyzed reactions:

| Reaction Type | Catalysts/Ligands | Applications | Source |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | C–N bond formation | |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynylation at thiophene C-5 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition into:

-

Thiophene fragments (identified via GC-MS)

-

CO₂ and NH₃ (from carboxamide cleavage).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and synthetic strategies:

Key Findings

Thiadiazole vs. Thiazole derivatives (e.g., ) show anticancer activity, suggesting that core heterocycle choice influences target specificity.

Substituent Effects :

- Thiophene-carbonyl groups (target compound) may improve binding to hydrophobic pockets in enzymes, whereas cyclobutyl-thiadiazole () could restrict conformational flexibility, affecting bioavailability.

- Nitro groups () enhance antibacterial activity by increasing electrophilicity, a feature absent in the target compound.

- Trifluoromethyl groups () improve metabolic stability and lipophilicity, which could be advantageous in drug design compared to the target's thiophene substituents.

Biological Activity :

- Thiazole-carboxamides with phenyl substituents () demonstrated potent anticancer activity (IC50 < 2 µg/mL), suggesting that aromatic substituents on the carboxamide side chain are critical for cytotoxicity. The target compound's dual thiophene system may offer unique binding modes but requires empirical validation.

Synthetic Strategies :

- Carboxamide linkages in analogues (e.g., ) are typically formed via coupling reagents like HATU or EDC, a method likely applicable to the target compound. Thiophene-carbonyl incorporation may require Friedel-Crafts acylation or Suzuki coupling for regioselectivity .

Data Table: Physicochemical Properties

Q & A

Q. What synthetic methodologies are optimal for constructing the 1,2,3-thiadiazole core in this compound?

The 1,2,3-thiadiazole ring is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives can react with POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole backbone . For this compound, coupling the thiadiazole-5-carboxamide with the thiophene substituent likely involves amide bond formation using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or acetonitrile . Optimize yields by controlling stoichiometry and reaction time, and confirm completion via TLC.

Q. How can the purity and structural integrity of the synthesized compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., methyl group at C4, thiophene carbonyl at C5) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, S-N vibrations for thiadiazole) .

- Mass spectrometry : Verify molecular weight and fragmentation patterns.

- Melting point analysis : Compare with literature values (e.g., similar thiadiazole derivatives melt between 210–280°C) .

Q. What solvent systems are effective for recrystallizing this compound?

Polar aprotic solvents like DMF or ethanol/water mixtures are commonly used for recrystallizing thiophene-thiadiazole hybrids. For example, compound 7a in was recrystallized from DMF with a yield of 74% and melting point 278–280°C . Precipitate impurities by cooling the solution slowly and filtering under reduced pressure.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the thiadiazole ring in cross-coupling reactions?

The electron-withdrawing carboxamide group at C5 enhances electrophilicity, making the thiadiazole susceptible to nucleophilic attack. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids may demonstrate regioselectivity . Monitor reaction pathways using HPLC-MS to detect intermediates.

Q. What strategies resolve contradictions in reported biological activity data for similar thiadiazole derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For example:

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized MIC protocols .

- Cytotoxicity : Compare IC₅₀ values across multiple cancer cell lines (e.g., MCF-7, HeLa) and normalize against healthy cells (e.g., HEK293) .

- Mechanistic studies : Use molecular docking to evaluate interactions with targets like DNA gyrase or tubulin .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

Tools like ICReDD’s reaction path search methods combine quantum chemical calculations (e.g., transition state analysis) with machine learning to predict optimal catalysts, solvents, and temperatures . For instance, acetonitrile may be favored over DMF for cyclization steps due to lower activation energy. Validate predictions with small-scale experiments before scaling up.

Methodological Challenges

Q. What techniques mitigate side reactions during amide bond formation with the thiophene-methyl group?

- Activation reagents : Use HOBt (Hydroxybenzotriazole) or Oxyma Pure to suppress racemization .

- Temperature control : Maintain reactions at 0–5°C to reduce hydrolysis of active esters.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted starting materials .

Q. How can regioselectivity be achieved in functionalizing the thiophene rings?

Direct electrophilic substitution on thiophene is challenging due to competing sites. Strategies include:

- Directed ortho-metalation : Use lithiating agents (e.g., LDA) with directing groups (e.g., carboxamide) to install substituents at C3 or C4 .

- Cross-dehydrogenative coupling : Employ Pd/Cu catalysts to couple thiophene with heteroarenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.